3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one
CAS No.:
VCID: VC11175257
Molecular Formula: C18H16O3
Molecular Weight: 280.3 g/mol
* For research use only. Not for human or veterinary use.
![3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one -](/images/structure/VC11175257.png)
Description |
3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound featuring a coumarin backbone with a 3-methyl-2-butenyl ether substituent. This compound is of interest due to its potential biological activities, particularly its antioxidant properties. The structure of this compound includes a benzo[c]chromen-6-one core, which is a common scaffold in many biologically active molecules. Synonyms
Synthesis MethodsThe synthesis of 3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one typically involves the reaction of a chromenone derivative with 3-methyl-2-butenyl alcohol under specific conditions. Industrial production might utilize continuous flow reactors to optimize yield and purity. Types of Chemical ReactionsThis compound can undergo various chemical reactions, including:
Antioxidant Activity3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one exhibits antioxidant activity, which is crucial for reducing oxidative stress in biological systems. This property makes it a potential candidate for further research in pharmacology and medicine. |
---|---|
Product Name | 3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one |
Molecular Formula | C18H16O3 |
Molecular Weight | 280.3 g/mol |
IUPAC Name | 3-(3-methylbut-2-enoxy)benzo[c]chromen-6-one |
Standard InChI | InChI=1S/C18H16O3/c1-12(2)9-10-20-13-7-8-15-14-5-3-4-6-16(14)18(19)21-17(15)11-13/h3-9,11H,10H2,1-2H3 |
Standard InChIKey | IPOPAICMPANOSH-UHFFFAOYSA-N |
SMILES | CC(=CCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)C |
Canonical SMILES | CC(=CCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)C |
PubChem Compound | 854574 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume